molecular formula C23H25N3O2 B2710348 4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 439111-46-3

4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No. B2710348
CAS RN: 439111-46-3
M. Wt: 375.472
InChI Key: BOPGFRQPXYLMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide” is a chemical entity of biological interest . It has a molecular formula of C23H25N3O2 . The compound is an aromatic ketone .


Molecular Structure Analysis

The compound has a net charge of 0, an average mass of 375.464, and a mono-isotopic mass of 375.19468 . Its structure includes a pyrrole ring attached to a carboxamide group and a tert-butylphenyl group .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 375.464, and a mono-isotopic mass of 375.19468 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Polymer Synthesis and Properties

Polymers derived from similar aromatic compounds have been extensively studied for their unique properties. For instance, Hsiao, Yang, and Chen (2000) synthesized ortho-linked polyamides with main-chain ether linkages and ortho-phenylene units, showing high thermal stability and solubility in polar solvents, along with the ability to form transparent, flexible films. This research highlights the potential for developing new materials with specific mechanical and thermal properties suitable for high-performance applications (Hsiao, Yang, & Chen, 2000).

Heterocycle Synthesis

The compound's structure suggests its utility in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science. Ergun et al. (2014) demonstrated the synthesis of novel thio- and furan-fused heterocycles, indicating the compound's potential role in creating diverse heterocyclic structures with significant biological and material applications (Ergun et al., 2014).

Catalysis in Organic Synthesis

Compounds with similar functionalities have been explored for their catalytic roles in organic synthesis. For example, Mennenga et al. (2015) discussed polymethacrylates containing a 4-amino-pyridyl derivative, effectively catalyzing acylation reactions. This points to the potential of our compound of interest in facilitating organic transformations, enhancing reaction efficiencies, and selectivities (Mennenga et al., 2015).

Supramolecular Chemistry

The pyridyl and carboxamide groups in the compound suggest applications in supramolecular chemistry. Sun et al. (2012) explored carboxylate-assisted ethylamide metal–organic frameworks (MOFs), demonstrating the potential of structurally similar compounds in forming MOFs with unique properties such as luminescence and thermostability. This research avenue could lead to the development of new materials for sensing, catalysis, and gas storage (Sun et al., 2012).

properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-23(2,3)18-9-7-16(8-10-18)21(27)17-14-20(26-15-17)22(28)25-13-11-19-6-4-5-12-24-19/h4-10,12,14-15,26H,11,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGFRQPXYLMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.